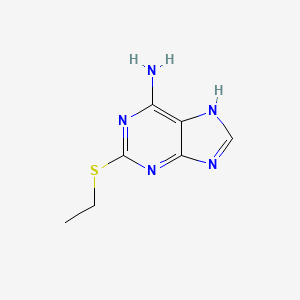

2-(Ethylthio)-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c1-2-13-7-11-5(8)4-6(12-7)10-3-9-4/h3H,2H2,1H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUJKXQJBKRXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=C2C(=N1)N=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398410 | |

| Record name | 2-ethylthioadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33436-90-7 | |

| Record name | 33436-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethylthioadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Ethylthio)-9H-purin-6-amine chemical properties

An In-depth Technical Guide to 2-(Ethylthio)-9H-purin-6-amine (2-Ethylthioadenine)

Introduction

This compound, commonly known as 2-ethylthioadenine, is a synthetic derivative of the endogenous purine nucleobase, adenine. Its structure features a purine core, which is fundamental to nucleic acids and various cofactors, with a key modification: an ethylthio (-S-CH₂CH₃) group at the C2 position. This substitution significantly alters the molecule's electronic properties and steric profile compared to adenine, making it a valuable tool in chemical biology and a lead scaffold in drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and biological significance, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The introduction of the ethylthio group imparts a moderate increase in lipophilicity compared to adenine. These properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-ethylsulfanyl-7H-purin-6-amine | PubChem[1] |

| Synonyms | 2-ethylthioadenine, this compound | PubChem[1] |

| CAS Number | 33436-90-7 | PubChem[1] |

| Molecular Formula | C₇H₉N₅S | PubChem[1] |

| Molecular Weight | 195.25 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 0.7 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

Synthesis and Purification

The most direct and common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the C2 position of an adenine precursor. A highly efficient method is the S-alkylation of 2-mercaptoadenine (also known as 2-thioadenine).

Causality of Experimental Choice: 2-Mercaptoadenine is an ideal starting material because the thiol group at the C2 position is a potent nucleophile. Using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the thiol, forming a thiolate anion. This anion is a significantly stronger nucleophile than the neutral thiol, readily attacking an electrophilic ethyl source like ethyl iodide via an SN2 reaction. Dimethylformamide (DMF) is chosen as the solvent for its high polarity, aprotic nature, and ability to dissolve both the purine salt and the alkylating agent, thus facilitating the reaction.

Experimental Protocol: Synthesis of this compound

-

Preparation: To a solution of 2-mercaptoadenine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Activation: Stir the suspension at room temperature for 30 minutes. The formation of the thiolate can be observed by a slight color change.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).

-

Work-up: Once the starting material is consumed, quench the reaction by slowly adding water. This will precipitate the crude product.

-

Isolation: Filter the solid precipitate, wash with cold water, and then a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Structural elucidation and confirmation are achieved through standard spectroscopic techniques. The expected spectral data are derived from the compound's key functional groups.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -NH₂ protons | δ 7.0-7.5 ppm (broad singlet) | Protons on nitrogen, exchangeable, often broad. |

| Purine C8-H | δ 7.8-8.2 ppm (singlet) | Aromatic proton on the electron-deficient imidazole ring. | |

| -S-CH₂ -CH₃ | δ 2.9-3.2 ppm (quartet) | Methylene protons adjacent to the electronegative sulfur atom. | |

| -S-CH₂-CH₃ | δ 1.3-1.5 ppm (triplet) | Methyl protons split by the adjacent methylene group. | |

| ¹³C NMR | Purine Carbons | δ 115-160 ppm | Aromatic carbons in a heterocyclic system.[2] |

| -S-C H₂-CH₃ | δ 25-30 ppm | Aliphatic carbon attached to sulfur. | |

| -S-CH₂-C H₃ | δ 13-16 ppm | Terminal methyl carbon. | |

| IR Spectroscopy | N-H Stretch | 3100-3400 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine.[3] |

| N-H Bend | 1580-1650 cm⁻¹ | Bending vibration of the primary amine.[3] | |

| C-N Stretch | 1250-1335 cm⁻¹ | Stretching of the C-N bonds within the aromatic purine system.[3] |

Stability and Reactivity

Understanding the stability and reactivity profile is critical for storage, handling, and experimental design.

-

Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[4]

-

Stability: It is generally stable under normal laboratory conditions. However, it is susceptible to degradation in the presence of strong oxidizing agents, strong acids, or strong alkalis.[5] High temperatures can lead to decomposition, producing hazardous products like oxides of carbon, nitrogen, and sulfur.[5]

-

Reactivity: The purine ring system and the thioether group are the primary sites of reactivity.

-

Thioether Oxidation: The sulfur atom can be oxidized by agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding sulfoxide and sulfone.

-

N-Alkylation: The nitrogen atoms of the purine ring, particularly N9, can undergo alkylation, a common reaction for purines.[6]

-

Amine Reactivity: The exocyclic amine at C6 can undergo reactions typical of primary aromatic amines, though its reactivity is modulated by the electron-withdrawing nature of the purine ring.[7][8]

-

Caption: Key reactivity pathways of this compound.

Biological Activity and Pharmacological Profile

Thio-substituted purine analogs are known to interact with a variety of biological targets, primarily due to their structural similarity to endogenous purines.

-

Purinergic Receptor Modulation: 2-substituted thioadenosine derivatives are well-documented ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃).[9][10] These G-protein coupled receptors are crucial in regulating physiological processes, including inflammation, neurotransmission, and cardiovascular function. This compound is expected to exhibit affinity for these receptors, potentially acting as an agonist or antagonist. The anti-inflammatory effects of adenosine A₂ₐ receptor agonists are particularly well-studied.[11]

-

Enzyme Inhibition: Related compounds have shown inhibitory activity against key enzymes in purine metabolism. For instance, 2-ethyl-9H-purin-6-amine inhibits adenosine deaminase (ADA).[12] Furthermore, the purine scaffold is a common feature in kinase inhibitors, where it mimics the adenine moiety of ATP to compete for the enzyme's binding site.[12] The activity of 2-methylthio-ADP analogs on platelet P2Y receptors, which inhibits adenylyl cyclase and lowers cyclic AMP levels, provides a model for a potential mechanism of action.[13]

Caption: Potential signaling pathway via A₂ₐ adenosine receptor agonism.

Experimental Protocol: Radioligand Binding Assay for A₂ₐ Receptor Affinity

This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the human A₂ₐ adenosine receptor, adapted from methodologies used for similar ligands.[9]

-

Membrane Preparation: Use cell membranes from a stable cell line expressing the human A₂ₐ receptor (e.g., HEK293-A₂ₐR).

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 1 mM EDTA.

-

Ligand Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of competitor concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Radioligand: Use a known high-affinity A₂ₐ receptor radioligand, such as [³H]CGS 21680, at a concentration close to its Kₑ value.

-

Binding Reaction: In a 96-well plate, combine the cell membranes (10-20 µg protein), the radioligand, and varying concentrations of the test compound (or buffer for total binding). To determine non-specific binding, add a high concentration of a known non-radioactive A₂ₐ agonist (e.g., 10 µM NECA) in separate wells.

-

Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound.[14][15]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

First Aid:

-

Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[5]

-

Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5][14]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a synthetically accessible adenine derivative with a rich chemical and pharmacological profile. Its properties, governed by the purine core and the C2-ethylthio substituent, make it a compelling candidate for probing purinergic signaling pathways and a valuable starting point for the development of novel therapeutics targeting adenosine receptors and other purine-binding proteins. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Carbosynth. (n.d.). Safety Data Sheet: this compound. Retrieved from a general repository of safety data sheets.

- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from general SDS resources provided by Fisher Scientific for similar chemical compounds.

- Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from general SDS resources provided by Sigma-Aldrich for similar toxic amine compounds.

-

Narayanan, J., & Jacobson, K. A. (1994). 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1). Bioconjugate Chemistry, 5(4), 364–369. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)-. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-(Methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Macfarlane, D. E., Mills, D. C., & Srivastava, P. C. (1983). 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets. The Journal of Clinical Investigation, 71(3), 420–428. Retrieved from [Link]

-

Oslovsky, V. E., et al. (2018). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 23(11), 2993. Retrieved from [Link]

-

SpectraBase. (n.d.). 9H-purine, 6-[[2-(2-fluorophenoxy)ethyl]thio]-. John Wiley & Sons, Inc. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). Systematic Name for 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)-. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 9-(2-ethylaminoethyl)purin-6-amine. Retrieved from [Link]

-

H-K, Fun, et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E, E68, o2759. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2019). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 24(20), 3753. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Iannotta, A., et al. (2018). Adenosine A2A Receptor Agonist...Inhibits Inflammation...in Carrageenan-Induced Rat Paw Edema. Journal of Pharmacology and Experimental Therapeutics, 364(2), 221-228. Retrieved from [Link]

-

Shannon, H. E., et al. (1996). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. Journal of Pharmacology and Experimental Therapeutics, 277(2), 657-666. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. Retrieved from [Link]

-

Pekala, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. Retrieved from [Link]

-

Matiychuk, V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. Retrieved from [Link]

-

PubChem. (n.d.). Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-. National Center for Biotechnology Information. Retrieved from [Link]

-

Göblyös, A., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Bioorganic & Medicinal Chemistry, 13(6), 2079-2087. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry. Retrieved from [Link]

-

Le, T. V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Retrieved from [Link]

-

Jackson, E. K., et al. (2010). Extracellular 2',3'-cyclic adenosine monophosphate is a potent inhibitor of preglomerular vascular smooth muscle cell and mesangial cell growth. Hypertension, 56(1), 151-158. Retrieved from [Link]

Sources

- 1. This compound | C7H9N5S | CID 3989519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 33436-90-7|this compound|BLD Pharm [bldpharm.com]

- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 6. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenosine A2A Receptor Agonist, 2- p-(2-Carboxyethyl)phenethylamino-5'- N-ethylcarboxamidoadenosine Hydrochloride Hydrate, Inhibits Inflammation and Increases Fibroblast Growth Factor-2 Tissue Expression in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 9H-Purin-6-amine, 2-ethyl- (102169-55-1) for sale [vulcanchem.com]

- 13. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Ethylthioadenine

This guide provides a comprehensive overview of the synthetic pathways leading to 2-ethylthioadenine, a purine derivative of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the rationale behind the synthetic strategies.

Foreword: The Strategic Importance of 2-Ethylthioadenine

2-Ethylthioadenine and its nucleoside derivatives are key components in the study of purinergic receptors, exhibiting notable biological activities that make them valuable scaffolds in drug discovery. The strategic placement of the ethylthio group at the C2 position of the adenine core modulates the molecule's electronic properties and steric profile, influencing its interaction with biological targets. This guide aims to equip researchers with the foundational knowledge and practical methodologies to synthesize this important compound efficiently and safely.

Part 1: Foundational Principles of Synthesis

The synthesis of 2-ethylthioadenine primarily relies on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient purine ring system.[1][2] The purine core, while aromatic, is rendered susceptible to nucleophilic attack at specific positions by the presence of electron-withdrawing nitrogen atoms and, crucially, a good leaving group, typically a halogen, at the target position.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The core reaction involves the displacement of a halide (commonly chloride) from the C2 position of a purine precursor by a sulfur nucleophile, in this case, the ethanethiolate anion. The reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The ethanethiolate anion, a potent nucleophile, attacks the electron-deficient C2 carbon of the purine ring. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the purine ring system, particularly stabilized by the ring's nitrogen atoms.

-

Elimination of the Leaving Group: The aromaticity of the purine ring is restored through the expulsion of the halide leaving group (e.g., chloride), yielding the final 2-ethylthioadenine product.

The efficiency of this reaction is heavily influenced by the nature of the leaving group, the nucleophilicity of the thiol, and the reaction conditions, including the choice of solvent and base.

Caption: Generalized SNAr mechanism for the synthesis of 2-ethylthioadenine.

Part 2: Primary Synthetic Pathway: Direct Thiolation of 2-Chloroadenine

The most direct and commonly employed route to 2-ethylthioadenine involves the reaction of commercially available 2-chloroadenine with ethanethiol. This single-step synthesis is efficient and offers a high degree of atom economy.

Rationale for Reagent Selection

-

Starting Material: 2-Chloroadenine: This precursor is ideal due to the presence of a good leaving group (chloride) at the desired C2 position. The amino group at the C6 position is crucial for the final identity of adenine and generally does not interfere with the SNAr reaction at C2 under the prescribed conditions.

-

Nucleophile: Ethanethiol: As a readily available and potent nucleophile (once deprotonated), ethanethiol efficiently displaces the chloride at the C2 position.

-

Solvent: Dimethylformamide (DMF): DMF is a polar aprotic solvent that is well-suited for SNAr reactions.[3] It effectively solvates the cationic counter-ion of the thiolate, leaving the anionic nucleophile relatively "naked" and highly reactive. Its high boiling point also allows for reactions to be conducted at elevated temperatures if necessary, although this specific reaction often proceeds at or near room temperature.

-

Base: A base is required to deprotonate the ethanethiol to form the more nucleophilic ethanethiolate anion. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base can influence reaction rate and side product formation.

Detailed Experimental Protocol

Safety First: Ethanethiol is a highly flammable, volatile liquid with an extremely strong and unpleasant odor.[4][5] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. 2-Chloroadenine is a chemical irritant and should be handled with care.

Materials:

-

2-Chloroadenine

-

Ethanethiol

-

Dimethylformamide (DMF), anhydrous

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl acetate

-

Hexanes

-

Deionized water

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroadenine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a suspension (a concentration of approximately 0.2-0.5 M with respect to 2-chloroadenine is a good starting point).

-

Nucleophile Addition: Carefully add ethanethiol (1.5-2.0 eq) to the stirring suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 50-60 °C) can be applied to accelerate the reaction if it is proceeding slowly.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the mixture to a pH of approximately 5-6 with 1M HCl. This step protonates any excess thiolate and helps in the subsequent extraction.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

Caption: Experimental workflow for the synthesis of 2-ethylthioadenine from 2-chloroadenine.

Part 3: Alternative Synthetic Pathway: A Two-Step Approach from 2,6-Dichloropurine

An alternative strategy involves a two-step sequence starting from the more readily available and often cheaper 2,6-dichloropurine. This route offers flexibility for synthesizing various 6-substituted-2-ethylthiopurines.

Synthetic Strategy and Rationale

This pathway leverages the differential reactivity of the two chlorine atoms on the purine ring. The C6 position is generally more susceptible to nucleophilic attack than the C2 position. However, by carefully controlling the reaction conditions, it is possible to achieve selective substitution at the C2 position first, or to perform a sequential substitution. The more common approach is a two-step process:

-

Step 1: Selective Thiolation at C2: Reacting 2,6-dichloropurine with one equivalent of ethanethiolate can lead to the formation of 2-ethylthio-6-chloropurine.

-

Step 2: Amination at C6: The resulting intermediate is then subjected to amination, typically with ammonia, to introduce the amino group at the C6 position, yielding 2-ethylthioadenine.[11]

Experimental Considerations

-

Step 1 - Selective Thiolation: Achieving selectivity can be challenging. Careful control of stoichiometry (using only a slight excess of ethanethiol) and reaction temperature is crucial to minimize the formation of the disubstituted product, 2,6-bis(ethylthio)purine.

-

Step 2 - Amination: The amination of the 6-chloro position is a well-established transformation in purine chemistry.[12] This is typically carried out using a solution of ammonia in an alcohol (e.g., methanol or ethanol) or in a sealed vessel under pressure to facilitate the reaction. Microwave-assisted amination can also significantly reduce reaction times.[11]

Caption: Two-step synthesis of 2-ethylthioadenine from 2,6-dichloropurine.

Part 4: Product Characterization

Rigorous characterization of the final product is essential to confirm its identity and purity.

| Technique | Expected Observations for 2-Ethylthioadenine |

| ¹H NMR | Signals corresponding to the purine ring protons (typically in the aromatic region), the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the purine ring and the ethyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of 2-ethylthioadenine (C₇H₉N₅S). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13] |

| Melting Point (MP) | A sharp melting point is indicative of high purity. |

Part 5: Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Reaction Yield | Incomplete reaction; inefficient workup/extraction; product loss during purification. | Increase reaction time or temperature; optimize pH during extraction; use a more efficient purification method. |

| Formation of Side Products | Reaction with other nucleophilic sites; over-reaction (in the two-step synthesis). | Use an inert atmosphere to prevent oxidation; carefully control stoichiometry of reagents. |

| Difficulty in Purification | Product and impurities have similar polarities. | Try a different solvent system for recrystallization or chromatography; consider derivatization to alter polarity for purification, followed by deprotection. |

Conclusion

The synthesis of 2-ethylthioadenine is a well-established process in medicinal chemistry, with the direct SNAr reaction of 2-chloroadenine being the most straightforward approach. The alternative two-step pathway from 2,6-dichloropurine provides additional flexibility for creating a library of related compounds. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and rigorous characterization of the final product are paramount to achieving a successful synthesis. This guide provides the necessary framework for researchers to confidently produce 2-ethylthioadenine for their research and development endeavors.

References

-

Alfa Aesar. (2025, September 12). Safety Data Sheet: Ethanethiol. [Link]

-

Hocek, M., et al. (2005). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 10(10), 1319-1339. [Link]

-

Pan, X., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. [Link]

-

Wikipedia. (2023, December 29). Nucleophilic aromatic substitution. [Link]

-

Various Authors. (2018). What is the role of a DMF in an SN2 reaction?. Quora. [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]

-

Kappe, C. O., et al. (2007). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 12(7), 1447-1455. [Link]

-

Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (2024). OpenReview. [Link]

-

Ham, W. S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885-2892. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

-

Orita, A., et al. (2019). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Molecules, 24(22), 4059. [Link]

-

Smith, A. B., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

-

Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

-

Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

-

University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]

-

Guillaumel, J., et al. (1987). Nucleophilic aromatic substitution reaction of some 3-nitroimidazo[1,2-a]pyridines with thioglycolate anion in DMF. The Journal of Organic Chemistry, 52(21), 4734-4738. [Link]

-

Sivets, G., et al. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. [Link]

-

Legraverend, M., et al. (2000). Efficient Functionalization of 2-Amino-6-chloropurine Derivatives at C-8 via 8-Lithiated Species. The Journal of Organic Chemistry, 65(18), 5861-5865. [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

-

Tize, T. K., et al. (2020). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Journal of Chemical Society of Pakistan, 42(03). [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization of 2a. (a) Expanded region of ¹H NMR.... [Link]

-

Alshahrani, S., et al. (2012). Synthesis of 6-alkyloxy-2-methylthiopurine derivatives. Journal of Beijing University of Chemical Technology, 39(2), 23-27. [Link]

-

Ham, W. S., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. KAIST. [Link]

-

Kumirska, J., et al. (2010). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Marine Drugs, 8(5), 1567-1636. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Purification [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. How To [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openaccesspub.org [openaccesspub.org]

- 13. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

2-(Ethylthio)-9H-purin-6-amine CAS number 33436-90-7

An In-Depth Technical Guide to 2-(Ethylthio)-9H-purin-6-amine (CAS 33436-90-7): A Versatile Purine Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 33436-90-7), a substituted purine derivative with significant potential as a building block in medicinal chemistry and drug discovery. While direct biological data on this specific molecule is limited, its structural architecture, featuring the privileged purine core, suggests a high probability of interaction with a range of biological targets. This document, intended for researchers and drug development professionals, elucidates the compound's physicochemical properties, proposes a robust synthetic and analytical framework, and explores its potential therapeutic applications by drawing parallels with structurally related, biologically active molecules. We will delve into detailed protocols for its synthesis, purification, and characterization, underpinned by established chemical principles. Furthermore, this guide discusses the hypothesized mechanisms of action and lays out a strategic vision for its application in screening campaigns and lead optimization efforts.

Introduction: The Purine Scaffold in Modern Drug Discovery

The purine ring system, a bicyclic aromatic heterocycle, is a cornerstone of life, forming the basis of the nucleobases adenine and guanine. This inherent biological relevance has established it as a "privileged scaffold" in medicinal chemistry—a molecular framework that is recognized by and can bind to multiple biological targets. Nature's choice of purines for fundamental roles in genetic coding and cellular energy transfer (ATP) has provided drug discovery scientists with a validated starting point for designing novel therapeutics.

This compound, also known as 2-ethylthioadenine, is a synthetically accessible derivative of adenine. It features two key modifications to the natural nucleobase:

-

A C6-amine group , retaining the hydrogen bonding capabilities essential for recognition by many protein targets, particularly the hinge regions of kinases.

-

A C2-ethylthio substituent , which strategically replaces a hydrogen atom. This modification significantly increases the molecule's lipophilicity and introduces a metabolically stable group that can occupy hydrophobic pockets within a target's binding site, potentially enhancing potency and modulating selectivity.

This guide will treat this compound not as an end-product, but as a versatile starting material and a foundational fragment for the development of compound libraries aimed at critical disease targets.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug development, influencing everything from assay design to formulation.

Structural Elucidation

The structure of this compound is defined by its purine core with key functional groups positioned for biological interaction. The ethylthio group at the C2 position provides a vector for exploring hydrophobic interactions, while the amine at C6 acts as a critical hydrogen bond donor and acceptor, mimicking the interactions of adenine.

Caption: Molecular structure of this compound.

Core Properties

The key physicochemical properties of the compound are summarized below, derived from authoritative databases.[1] These parameters are essential for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 33436-90-7 | PubChem[1] |

| Molecular Formula | C₇H₉N₅S | PubChem[1] |

| Molecular Weight | 195.25 g/mol | PubChem[1] |

| IUPAC Name | 2-(ethylsulfanyl)-7H-purin-6-amine | PubChem[1] |

| Synonyms | 2-ethylthioadenine | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

Synthesis and Purification

The practical availability of a compound is paramount for its use in research. The synthesis of this compound can be approached logically through established purine chemistry, most commonly via nucleophilic aromatic substitution (SNAr) pathways.

Retrosynthetic Analysis & Workflow

The most direct synthetic route involves the sequential displacement of halides from a di-substituted purine precursor, such as 2,6-dichloropurine. This strategy allows for the controlled introduction of the desired functional groups. The rationale behind a sequential approach is that the chlorine at the C6 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. This differential reactivity allows for the selective introduction of the amine group first, followed by the ethylthio group.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol 1: Proposed Laboratory-Scale Synthesis

This protocol is based on well-documented procedures for the synthesis of related purine derivatives and represents a reliable method for obtaining the target compound.[2][3]

Step 1: Synthesis of 6-Chloro-2-(ethylthio)-9H-purine

-

Reagents & Setup: To a solution of 2,6-dichloropurine (1.0 eq) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Nucleophilic Addition: Slowly add ethanethiol (1.2 eq) to the stirring suspension at room temperature. The choice of a weak base like K₂CO₃ facilitates the formation of the thiolate nucleophile without promoting undesired side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum. This intermediate can often be used in the next step without further purification.

Step 2: Amination to Yield this compound

-

Reagents & Setup: Place the crude 6-chloro-2-(ethylthio)-9H-purine (1.0 eq) into a sealed pressure vessel. Add a concentrated aqueous solution of ammonia (NH₃). The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia reagent at elevated temperatures.

-

Reaction: Heat the vessel to 110-120 °C for 8-12 hours. The elevated temperature is necessary to overcome the activation energy for the SNAr reaction at the C6 position.

-

Workup & Purification: Cool the vessel to room temperature. The resulting solid product can be collected by filtration. The crude product should be purified by silica gel column chromatography using a gradient of dichloromethane and methanol to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a small molecule.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Expected Outcome: A single major peak with >95% purity by peak area. The retention time serves as a reliable identifier for the compound in future analyses.

Protocol 3: Mass Spectrometry (MS)

MS provides unambiguous confirmation of the molecular weight.

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected M/Z: The primary ion observed should be the protonated molecule [M+H]⁺ at approximately 196.065. High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural confirmation by mapping the chemical environment of each proton and carbon atom.

-

Solvent: DMSO-d₆ or CDCl₃.

-

¹H NMR (Expected Signals):

-

A triplet corresponding to the -CH₃ of the ethyl group (~1.3 ppm).

-

A quartet corresponding to the -S-CH₂- of the ethyl group (~3.1 ppm).

-

A broad singlet for the -NH₂ protons (~7.0-7.5 ppm).

-

A singlet for the C8-H proton of the purine ring (~8.0-8.5 ppm).

-

A broad singlet for the N9-H proton.

-

-

¹³C NMR: Will show 7 distinct carbon signals corresponding to the molecular structure.

| Method | Purpose | Expected Outcome |

| HPLC | Purity Assessment & Quantification | Single peak, purity >95% |

| MS | Molecular Weight Confirmation | [M+H]⁺ at m/z ~196.065 |

| NMR | Definitive Structural Elucidation | Signal pattern consistent with the assigned structure |

Biological Context and Therapeutic Potential

While direct experimental data for this compound is not widely published, a "guilt by association" approach, grounded in the known activities of its structural analogs, allows us to hypothesize its most promising therapeutic applications.

Potential Target Class 1: Protein Kinases

The purine scaffold is a classic ATP-competitive kinase inhibitor backbone. The adenine-like structure can form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The ethylthio group at the C2 position can be directed into a nearby hydrophobic region, often termed the "selectivity pocket," to enhance binding affinity and confer selectivity for specific kinases over others. Preliminary studies on related 2-substituted purines have indicated that they can disrupt ATP-binding sites in kinase domains, making them attractive candidates for oncology research.[4]

Sources

- 1. This compound | C7H9N5S | CID 3989519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9H-Purin-6-amine, 2-ethyl- (102169-55-1) for sale [vulcanchem.com]

An In-Depth Technical Guide to Elucidating the Biological Activity of 2-Ethylthioadenine

Preamble: Charting a Course for Discovery

In the landscape of drug discovery and molecular biology, purine analogs represent a rich territory for therapeutic innovation. Among these, 2-substituted adenine derivatives have garnered significant attention for their diverse biological activities. This guide focuses on 2-ethylthioadenine, a molecule of interest due to its structural relation to known bioactive compounds. While direct, comprehensive studies on 2-ethylthioadenine are not abundant in publicly accessible literature, its role as a synthetic precursor to 2-ethylthioadenosine—a known modulator of platelet aggregation—provides a compelling rationale for a thorough investigation of its intrinsic biological effects.[1][2][3]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to systematically uncover and characterize the biological activity of 2-ethylthioadenine. We will proceed from foundational principles to detailed experimental designs, grounded in established methodologies and the known activities of structurally analogous compounds.

Introduction to 2-Ethylthioadenine: A Molecule of Latent Potential

2-Ethylthioadenine is a purine derivative characterized by an ethylthio group at the 2-position of the adenine core. Its synthesis is a key step in the production of 2-ethylthioadenosine and related nucleosides, which have been investigated for their effects on P2Y receptors and platelet function.[1][2][3] The biological activity of many nucleobase analogs is often realized after their metabolic conversion to the corresponding nucleosides and nucleotides. However, it is crucial to first establish the baseline activity of the parent compound, 2-ethylthioadenine, to discern its direct effects from those of its potential metabolites.

Based on the known biological activities of similar 2-substituted purines, we can hypothesize that 2-ethylthioadenine may possess intrinsic activities in several key areas:

-

Cytotoxicity in Cancer Cell Lines: Purine analogs are a cornerstone of chemotherapy. It is plausible that 2-ethylthioadenine could exhibit cytotoxic effects against cancer cells.

-

Induction of Apoptosis: A common mechanism of action for cytotoxic compounds is the induction of programmed cell death, or apoptosis.

-

Cell Cycle Modulation: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints.

-

Anti-inflammatory Effects: Adenosine and its analogs are known to have potent anti-inflammatory properties, primarily through the activation of adenosine receptors.

This guide will provide the experimental frameworks to rigorously test these hypotheses.

Foundational Investigations: Characterizing the Intrinsic Cytotoxicity

The initial step in evaluating a novel compound is to determine its effect on cell viability. This provides a fundamental understanding of its potency and therapeutic window.

Rationale for Cytotoxicity Screening

A broad screening across a panel of cancer cell lines from different tissue origins is essential to identify potential organ-specific sensitivities. Comparing the cytotoxic effects on cancer cells versus normal, non-transformed cell lines (e.g., human diploid fibroblasts) will provide an initial assessment of the compound's therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2-ethylthioadenine in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for a defined period, typically 24, 48, and 72 hours, to assess time-dependent effects.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Summarizing Cytotoxicity Data

The IC50 values obtained from the MTT assays should be compiled into a clear and concise table for easy comparison across different cell lines and time points.

| Cell Line | Tissue of Origin | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| Cancer Cell Lines | ||||

| Example: MCF-7 | Breast Adenocarcinoma | Data | Data | Data |

| Example: A549 | Lung Carcinoma | Data | Data | Data |

| Example: HCT116 | Colon Carcinoma | Data | Data | Data |

| Normal Cell Line | ||||

| Example: IMR-90 | Lung Fibroblast | Data | Data | Data |

Mechanistic Deep Dive: Unraveling the Mode of Action

Once cytotoxicity is established, the next critical step is to elucidate the underlying mechanism. This involves investigating the induction of apoptosis and the modulation of the cell cycle.

Investigating Apoptosis Induction

Apoptosis is a highly regulated process of programmed cell death that is often dysregulated in cancer. Many effective chemotherapeutic agents function by inducing apoptosis in cancer cells.

This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with 2-ethylthioadenine at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant.

Should 2-ethylthioadenine be found to induce apoptosis, further investigation into the specific signaling pathways would be warranted. A hypothetical pathway is presented below.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-(Ethylthio)-9H-purin-6-amine

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(Ethylthio)-9H-purin-6-amine, a purine derivative with significant pharmacological potential. Drawing upon established principles of purinergic signaling and data from closely related analogs, this document elucidates the molecular interactions and downstream cellular signaling pathways modulated by this compound. The primary focus is its role as a potent agonist for P2Y receptors, particularly the Gi-coupled P2Y12 subtype, leading to the inhibition of adenylyl cyclase and subsequent modulation of intracellular cyclic AMP levels. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting these pathways. Detailed experimental protocols for assessing the activity of this compound are provided, alongside visual representations of the key signaling cascades to facilitate a deeper understanding of its molecular pharmacology.

Introduction and Scientific Background

This compound, also known as 2-ethylthioadenine, belongs to a class of 2-thioether derivatives of adenine that have been extensively studied for their potent and selective activities at P2Y purinergic receptors.[1] These receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[2] P2Y receptors are ubiquitously expressed and play crucial roles in a myriad of physiological processes, including platelet aggregation, neurotransmission, inflammation, and vascular tone regulation.[3]

The P2Y receptor family is broadly classified into two subfamilies based on their G protein coupling and primary signaling pathways. The first subgroup, which includes P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11, primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4][5] The second subgroup, comprising P2Y12, P2Y13, and P2Y14, couples to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]

The structural modifications at the 2-position of the purine ring with a thioether linkage have been shown to significantly enhance the potency and selectivity of these compounds for certain P2Y receptor subtypes.[1] While specific quantitative data for this compound is not extensively available in publicly accessible literature, its mechanism of action can be confidently inferred from the well-characterized pharmacology of its close structural analogs, such as 2-methylthioadenosine 5'-diphosphate (2-MeSADP).

Core Mechanism of Action: P2Y12 Receptor Agonism

Based on the established pharmacology of 2-thioether adenine derivatives, the primary mechanism of action for this compound is agonism at the P2Y12 receptor. The P2Y12 receptor is a key player in platelet activation and aggregation, making it a critical target for anti-thrombotic therapies.[6][7]

Molecular Interaction and G Protein Coupling

This compound is predicted to bind to the orthosteric binding site of the P2Y12 receptor. This interaction stabilizes a conformational state of the receptor that promotes its coupling to inhibitory G proteins of the Gi family.[8] The binding of the agonist triggers the exchange of GDP for GTP on the α-subunit of the Gi protein, leading to its dissociation from the βγ-subunits.[9]

dot graph TD { rankdir=LR; node [shape=plaintext];

} Caption: P2Y12 Receptor Signaling Pathway.

Downstream Signaling Cascade: Inhibition of Adenylyl Cyclase

The activated α-subunit of the Gi protein directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cAMP.[10] This leads to a reduction in the intracellular concentration of cAMP.[10]

Table 1: Comparative Potency of Related P2Y Receptor Agonists

| Compound | Receptor Subtype | Species | EC50 (nM) | Reference |

|---|---|---|---|---|

| 2-MeSADP | P2Y1 | Human | 6 | [8] |

| 2-MeSADP | P2Y12 | Human | 0.3 - 5 | [8] |

| 2-MeSADP | P2Y13 | Human | 19 | [8] |

| 2-MeSADP | P2Y13 | Mouse | 6.2 | [8] |

Note: This table presents data for the closely related analog 2-MeSADP to provide a likely potency range for this compound.

Physiological Consequence: Inhibition of Platelet Aggregation

In platelets, cAMP acts as a crucial second messenger that inhibits platelet activation and aggregation.[11] By decreasing cAMP levels, the activation of the P2Y12 receptor by this compound counteracts the inhibitory signals, thereby promoting platelet aggregation in response to other stimuli like ADP. However, in a therapeutic context, understanding this agonistic activity is vital for designing selective antagonists. The central role of the P2Y12 receptor in amplifying platelet responses makes it a key therapeutic target.[6][7]

Experimental Protocols for Mechanistic Investigation

To experimentally validate the proposed mechanism of action of this compound, the following key assays can be employed.

Platelet Aggregation Assay

This assay directly measures the effect of the compound on platelet function.

Objective: To determine the concentration-dependent effect of this compound on platelet aggregation induced by a primary agonist (e.g., ADP).

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer.

-

Pipette PRP into cuvettes with a stir bar and allow it to equilibrate at 37°C.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).

-

Induce platelet aggregation by adding a sub-maximal concentration of a primary agonist like ADP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of aggregation).

-

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for Platelet Aggregation Assay.

Adenylyl Cyclase Activity Assay

This biochemical assay directly measures the inhibition of adenylyl cyclase activity.

Objective: To determine the effect of this compound on the activity of adenylyl cyclase in a cell-based system or with purified membranes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the P2Y12 receptor (e.g., CHO-K1 cells stably transfected with the human P2Y12 receptor).

-

Harvest the cells and prepare membrane fractions by homogenization and differential centrifugation.

-

-

Adenylyl Cyclase Assay:

-

Incubate the cell membranes with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding a reaction mixture containing ATP (including [α-³²P]ATP as a tracer), Mg²⁺, and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Incubate at 30°C for a defined period.

-

Stop the reaction and separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).

-

-

Data Analysis:

-

Quantify the amount of [³²P]cAMP produced using liquid scintillation counting.

-

Calculate the percentage of adenylyl cyclase inhibition for each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.

-

Conclusion and Future Directions

The available evidence strongly supports that this compound acts as a potent agonist at the P2Y12 receptor. Its mechanism of action involves the Gi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent modulation of cellular functions, most notably platelet aggregation.

For drug development professionals, the agonistic nature of this compound at a key anti-thrombotic target underscores the importance of subtle structural modifications in designing selective antagonists. Future research should focus on obtaining direct binding affinity and functional potency data for this compound at a panel of P2Y receptor subtypes to confirm its selectivity profile. Furthermore, in vivo studies are warranted to fully characterize its pharmacological effects and therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

-

Coupling of P2Y receptors to G proteins and other signaling pathways - PMC - NIH. [Link]

-

P2Y receptor - Wikipedia. [Link]

-

P2Y receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Signaling pathways of P2X and P2Y receptors. Signaling mechanisms of... - ResearchGate. [Link]

-

Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PubMed Central. [Link]

-

Central role of the P2Y12 receptor in platelet activation - PMC. [Link]

-

Regulators of platelet cAMP levels: clinical and therapeutic implications - PubMed. [Link]

-

Potent agonist action of 2-thioether derivatives of adenine nucleotides at adenylyl cyclase-linked P2Y-purinoceptors - PubMed. [Link]

-

Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC - PubMed Central. [Link]

-

P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC - PubMed Central. [Link]

-

Pharmacological characterization of P2Y receptor subtypes – an update - PMC. [Link]

-

Development of selective agonists and antagonists of P2Y receptors - PubMed Central. [Link]

-

Identification of potent P2Y-purinoceptor agonists that are derivatives of adenosine 5'-monophosphate - PMC - NIH. [Link]

-

Novel roles of cAMP/cGMP dependent signaling in platelets - Research Repository UCD. [Link]

-

Direct evidence for the inhibition of platelet aggregation and release by intracellular cyclic AMP produced with a new photoactivatable derivative - PubMed. [Link]

-

Inhibition of ethanol-induced platelet activation by agents that elevate cAMP - PubMed. [Link]

-

Roles for Both Cyclic GMP and Cyclic AMP in the Inhibition of Collagen-Induced Platelet Aggregation by Nitroprusside - PubMed. [Link]

-

Adenylyl and guanylyl cyclase assays - PubMed. [Link]

-

The P2Y12 receptor as a therapeutic target in cardiovascular disease - PubMed. [Link]

-

Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC - NIH. [Link]

-

Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PubMed Central. [Link]

-

Inhibitors of Membranous Adenylyl Cyclases - PMC - NIH. [Link]

Sources

- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potent, Selective P2Y-Purinoceptor Agonists: Structure–Activity Relationships for 2-Thioether Derivatives of Adenosine 5′-Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. healthbiotechpharm.org [healthbiotechpharm.org]

- 4. P2Y12 - Wikipedia [en.wikipedia.org]

- 5. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EC50 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(Ethylthio)-9H-purin-6-amine in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for the determination and application of solubility data for 2-(Ethylthio)-9H-purin-6-amine in dimethyl sulfoxide (DMSO). Recognizing the pivotal role of DMSO as a universal solvent in drug discovery and high-throughput screening, this document moves beyond a simple data sheet to offer a foundational understanding of solubility principles and robust, field-proven experimental protocols. We address the critical distinction between thermodynamic and kinetic solubility, presenting a gold-standard shake-flask method for determining equilibrium solubility. Detailed procedures for analytical quantification via High-Performance Liquid Chromatography (HPLC) and the preparation of validated, high-concentration stock solutions are provided. This guide is intended for researchers, chemists, and drug development professionals who require accurate and reproducible solubility data to ensure the integrity and success of their experimental programs.

Introduction: The Imperative of Accurate Solubility Data

This compound is a purine derivative characterized by the molecular formula C₇H₉N₅S and a molecular weight of 195.25 g/mol [1]. As with many small molecules in discovery pipelines, its utility in biological assays is fundamentally dependent on its behavior in solution. Dimethyl sulfoxide (DMSO) is the preeminent solvent for compound storage and initial testing in the pharmaceutical and biotechnology industries, prized for its exceptional ability to dissolve a wide array of chemical structures[2][3].

However, the seemingly simple act of dissolving a compound is a critical experimental step fraught with potential pitfalls. Inaccurate assumptions about a compound's solubility can lead to significant errors, including underestimated potency, false negatives in screening campaigns, and poor reproducibility[4][5]. This guide, therefore, provides not just a protocol, but a comprehensive methodology for accurately determining the thermodynamic equilibrium solubility of this compound in DMSO, ensuring data integrity for subsequent applications.

Scientific Foundation: Understanding Solubility in a Research Context

The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution[6]. For drug discovery applications, two forms of solubility are of primary importance: kinetic and thermodynamic.

-

Kinetic Solubility : This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate under specific, often rapid, conditions. It is typically determined by adding a concentrated DMSO stock solution to an aqueous buffer[4][7]. While useful for high-throughput screening, kinetic solubility values can often overestimate the true solubility due to the formation of supersaturated, metastable solutions[8][9].

-

Thermodynamic Solubility : This represents the true equilibrium point between the dissolved compound and its most stable, undissolved solid form[10][11]. Determined over a longer incubation period (typically 24 hours or more), this value is crucial for lead optimization, formulation development, and generating reliable structure-activity relationships[4][10][12].

This guide focuses on the determination of thermodynamic solubility , as it provides the most rigorous and reliable data for critical decision-making in drug development. Key factors influencing the solubility of a purine derivative like this compound in DMSO include the compound's crystal lattice energy, the polarity of the solvent, and temperature[6][13]. DMSO is a polar aprotic solvent, highly effective at disrupting intermolecular forces in solid compounds through strong dipole-dipole interactions[2].

Core Protocol: Determination of Thermodynamic Solubility

This protocol employs the "shake-flask" method, a gold-standard technique for measuring equilibrium solubility[2][11]. The objective is to create a saturated solution in equilibrium with an excess of the solid compound, then accurately measure the concentration of the dissolved solute in the supernatant.

Materials & Equipment

-

Compound : this compound (solid powder, purity >98%)

-

Solvent : Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Equipment :

-

Analytical balance (readable to 0.01 mg)

-

2 mL glass vials with PTFE-lined screw caps

-

Calibrated positive displacement micropipettes

-

Vortex mixer

-

Orbital shaker or rotator with temperature control (set to 25°C)

-

High-speed microcentrifuge

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18) and solvents

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of a Supersaturated Slurry :

-

Accurately weigh approximately 5 mg of this compound into a pre-weighed 2 mL glass vial. The use of an excess amount of solid is critical to ensure that the final solution is truly saturated.

-

Using a calibrated pipette, add 500 µL of anhydrous DMSO to the vial. The use of anhydrous DMSO is imperative as water contamination can significantly alter the solvation properties of the solvent[1].

-

Securely cap the vial and vortex vigorously for 2 minutes to ensure thorough wetting and initial dispersion of the solid.

-

-

Equilibration :

-

Place the vial on an orbital shaker set to a constant temperature of 25°C. Temperature control is crucial as solubility is temperature-dependent[11][13].

-

Incubate the slurry for 24 hours with continuous agitation. This extended period is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and solid states[14].

-

-

Separation of Solid and Liquid Phases :

-

Following incubation, centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes. This step is designed to pellet all undissolved solid material, leaving a clear, saturated supernatant.

-

Causality : Incomplete separation is a common source of error, leading to artificially high solubility values. Centrifugation provides a robust method for achieving a clean separation.

-

-

Sample Preparation for Analysis :

-

Carefully open the vial, taking care not to disturb the solid pellet.

-

Withdraw a known volume (e.g., 50 µL) of the clear supernatant.

-

Perform a precise serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical method (e.g., a 1:100 or 1:1000 dilution). This step is critical for accurate quantification.

-

Analytical Quantification via HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is required to accurately determine the concentration of the compound in the diluted supernatant[12][14].

Preparation of Calibration Standards

-

Prepare a primary stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).

-

From this stock, create a series of at least five calibration standards by serial dilution in DMSO, covering the expected concentration range of the diluted samples (e.g., 1 µg/mL to 100 µg/mL).

HPLC Method Parameters (Example)

-

Column : C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase : Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

-

Flow Rate : 1.0 mL/min

-

Injection Volume : 10 µL

-

Detection : UV at the λmax of the compound

-

Column Temperature : 30°C

Data Analysis

-

Inject the calibration standards and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.995.

-

Inject the diluted supernatant samples.

-

Using the regression equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration in the saturated DMSO supernatant. This value is the thermodynamic solubility.

Data Presentation and Interpretation

The final solubility data should be presented clearly and in multiple, relevant units to facilitate its use in different experimental contexts.

| Parameter | Value |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |

| Temperature | 25°C |

| Equilibration Time | 24 hours |

| Solubility (mg/mL) | [Calculated Value] |

| Solubility (mM) | [Calculated Value]* |

*Calculated using the molecular weight of 195.25 g/mol .[1]

Protocol: Preparation of a Validated High-Concentration Stock Solution

In practice, researchers require high-concentration stock solutions (e.g., 10 mM, 50 mM) for serial dilutions in assays. The following protocol ensures the prepared stock is fully dissolved and accurately represents the target concentration.

Workflow for Stock Solution Preparation

Caption: Self-Validating Workflow for Stock Solution Preparation.

Step-by-Step Methodology

-

Calculation : Based on the target concentration (e.g., 50 mM) and the molecular weight (195.25 g/mol ), calculate the mass of this compound required for a specific volume of DMSO (e.g., for 1 mL, mass = 0.050 mol/L * 195.25 g/mol * 0.001 L = 9.76 mg).

-

Preparation : Accurately weigh the calculated mass into an appropriate vial. Add the calculated volume of anhydrous DMSO.

-

Dissolution : Vortex vigorously. If necessary, sonicate in a room temperature water bath for 5-10 minutes to facilitate dissolution[1]. Gentle warming (e.g., to 37°C) can be used, but must be done with caution to avoid compound degradation.

-

Visual Inspection : Visually confirm that no solid particles remain. The solution should be clear and free of particulates.

-

Concentration Validation (Self-Validation Step) :

-

Prepare a precise, high-fold dilution of the newly made stock solution (e.g., 1:1000) into fresh DMSO.

-

Analyze this diluted sample by HPLC using the previously established calibration curve.

-

The measured concentration should be within ±5% of the expected theoretical concentration. This step provides authoritative confirmation that the stock solution was prepared correctly and that the compound is fully dissolved at the target concentration.

-

-

Storage : Once validated, aliquot the stock solution into single-use volumes and store in tightly sealed containers at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption[1][14].

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.

- Pudipeddi, M., & Serajuddin, A. T. (2005). Thermodynamic vs. kinetic solubility: Knowing which is which. Journal of Pharmaceutical Sciences, 94(5), 929-939.

- Glomme, A., & März, J. (2005). Comparison of kinetic solubility with equilibrium solubility (μM) of...

-

PhytoTech Labs. Preparing Stock Solutions. [Link]

-

ResearchGate. Drug stock solutions best practices? [Link]

-

FasterCapital. Best Practices For Stock Solutions. [Link]

-